molecular formula C25H35NO3 B11569993 2,6-Di-tert-butyl-4-[(3-hydroxyphenyl)(morpholin-4-yl)methyl]phenol

2,6-Di-tert-butyl-4-[(3-hydroxyphenyl)(morpholin-4-yl)methyl]phenol

Cat. No.: B11569993
M. Wt: 397.5 g/mol
InChI Key: LPIISVIFPAJATA-UHFFFAOYSA-N
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Description

2,6-Di-tert-butyl-4-[(3-hydroxyphenyl)(morpholin-4-yl)methyl]phenol is an organic compound known for its antioxidant properties. It is a derivative of phenol and is structurally characterized by the presence of tert-butyl groups and a morpholine moiety. This compound is used in various applications due to its ability to inhibit oxidation processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Di-tert-butyl-4-[(3-hydroxyphenyl)(morpholin-4-yl)methyl]phenol typically involves the alkylation of phenol with tert-butyl groups. The process can be carried out via Friedel-Crafts alkylation using isobutene and a catalyst such as aluminum phenoxide . The reaction conditions include maintaining a controlled temperature and pressure to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous flow systems to achieve efficient production. The reaction mixture is often subjected to purification steps such as distillation and recrystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

2,6-Di-tert-butyl-4-[(3-hydroxyphenyl)(morpholin-4-yl)methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Di-tert-butyl-4-[(3-hydroxyphenyl)(morpholin-4-yl)methyl]phenol has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity. It acts by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals. The pathways involved in its mechanism of action include the inhibition of lipid peroxidation and the stabilization of cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Di-tert-butyl-4-[(3-hydroxyphenyl)(morpholin-4-yl)methyl]phenol is unique due to the presence of the morpholine moiety, which enhances its solubility and reactivity compared to other similar compounds. This structural feature allows for more versatile applications in various fields .

Properties

Molecular Formula

C25H35NO3

Molecular Weight

397.5 g/mol

IUPAC Name

2,6-ditert-butyl-4-[(3-hydroxyphenyl)-morpholin-4-ylmethyl]phenol

InChI

InChI=1S/C25H35NO3/c1-24(2,3)20-15-18(16-21(23(20)28)25(4,5)6)22(26-10-12-29-13-11-26)17-8-7-9-19(27)14-17/h7-9,14-16,22,27-28H,10-13H2,1-6H3

InChI Key

LPIISVIFPAJATA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC(=CC=C2)O)N3CCOCC3

Origin of Product

United States

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